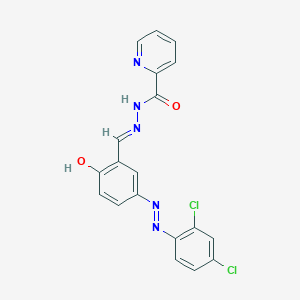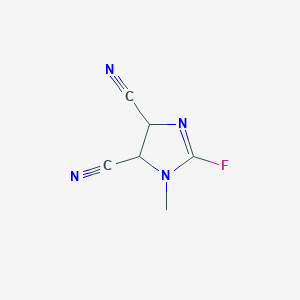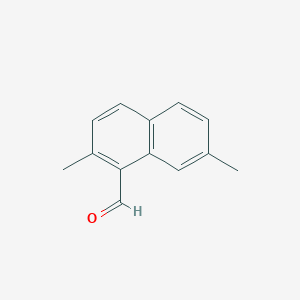
1-Chloro-8-fluoroisoquinolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-8-fluoroisoquinolin-5-amine is a compound belonging to the class of isoquinolines, which are nitrogen-containing heterocyclic compounds. Isoquinolines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both chlorine and fluorine atoms in the molecule enhances its chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-8-fluoroisoquinolin-5-amine can be achieved through various synthetic routes. One common method involves the cyclization of substituted anilines with β-ketoesters, followed by halogenation reactions. For instance, starting with 4-fluoroaniline, the compound can be synthesized through a series of steps involving cyclization, chlorination, and amination .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of high-boiling solvents and catalysts can enhance the yield and purity of the final product. The Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent, is one of the methods that can be adapted for industrial production .
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-8-fluoroisoquinolin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines, quinolines, and amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Chloro-8-fluoroisoquinolin-5-amine has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, including antimalarial, antimicrobial, and anticancer drugs
Biological Studies: It is used in the study of enzyme inhibitors and receptor antagonists, contributing to the understanding of various biological pathways.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-8-fluoroisoquinolin-5-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and bacterial cell death . The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-4-fluoroisoquinolin-7-amine
- 5,8-Difluoroquinoline
- 6-Methoxyquinoline
Uniqueness
1-Chloro-8-fluoroisoquinolin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chlorine and fluorine atoms in the isoquinoline ring enhances its reactivity and potential for diverse applications in medicinal chemistry and material science .
Propiedades
Fórmula molecular |
C9H6ClFN2 |
|---|---|
Peso molecular |
196.61 g/mol |
Nombre IUPAC |
1-chloro-8-fluoroisoquinolin-5-amine |
InChI |
InChI=1S/C9H6ClFN2/c10-9-8-5(3-4-13-9)7(12)2-1-6(8)11/h1-4H,12H2 |
Clave InChI |
YOERVWPMCOVXRX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1N)C=CN=C2Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


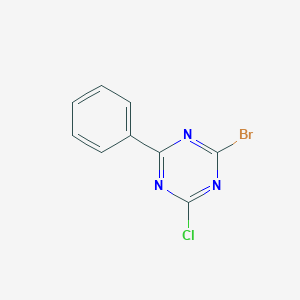

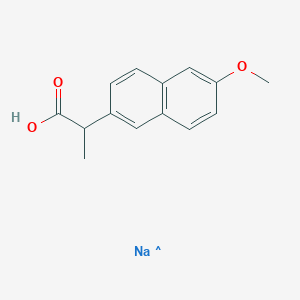
![Thiazolo[4,5-b]pyridine-6-carbonitrile](/img/structure/B12826620.png)
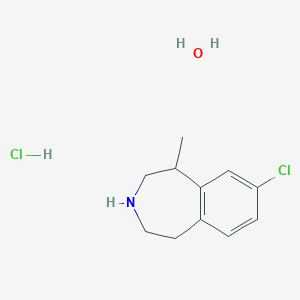
![3-cyclopropyl-7-methyl-6-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one](/img/structure/B12826623.png)
![3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12826625.png)
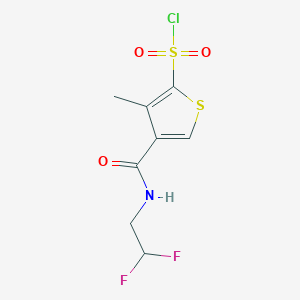
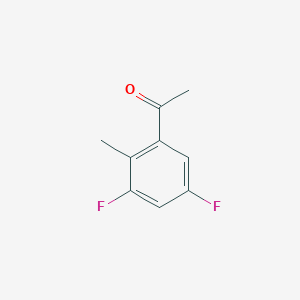
![2-tert-butyl 3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B12826643.png)
